2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Description
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride (CAS: 1965309-72-1) is a dihydrochloride salt derivative of the imidazo[1,2-a]pyridine scaffold. This compound features an aminomethyl (-CH2NH2) substituent at position 2 and a cyano (-CN) group at position 6. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and biochemical applications. It is commercially available with a purity of 96% .
Properties
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4.2ClH/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7;;/h1-2,5-6H,4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHOYQXNOHSLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridine with Cyanomethyl Precursors
One of the most direct approaches involves condensation of 2-aminopyridine with cyanomethyl-containing electrophiles such as 1,3-dichloroacetone or related halogenated precursors. This reaction proceeds through nucleophilic attack by the amino group on the electrophilic center, followed by cyclization to form the imidazo ring and introduction of the nitrile group at the 6-position.
- Typical conditions: Mild acid catalysis (e.g., hydrochloric acid) in aqueous or alcoholic media.
- Advantages: High regioselectivity for the 6-carbonitrile substitution and good yields.
- Example: Baker et al. demonstrated a hydrochloric acid-promoted continuous flow process yielding high product purity and scalability.
Multicomponent Groebke–Blackburn–Bienaymé Reaction
This three-component reaction involves 2-aminopyridine, an aldehyde, and an isonitrile, forming imidazo[1,2-a]pyridine derivatives with diverse substitution patterns.
- Catalysts: Metal-free acids such as perchloric acid or hydrochloric acid.
- Reaction media: Ethanol or water, sometimes under microwave irradiation for acceleration.
- Relevance: Variants of this reaction have been adapted to introduce aminomethyl and nitrile substituents by selecting appropriate aldehyde and isonitrile components.
Iodine-Promoted Synthesis in Aqueous Media
Iodine catalysis has been employed for the synthesis of 2-arylimidazo[1,2-a]pyridines, which can be adapted for 2-aminomethyl derivatives by replacing aryl ketones with suitable cyanomethyl ketones.
Cross-Dehydrogenative Coupling (CDC) Reactions
CDC reactions between N-amino-2-iminopyridines and β-ketoesters or diketones under oxygen atmosphere and acetic acid catalysis have been reported for related imidazo derivatives.
- Conditions: Ethanol solvent, 130 °C, 18 hours, oxygen atmosphere.
- Outcome: High yields (80–90%) of substituted imidazo derivatives.
- Potential for adaptation: Although primarily for pyrazolo and related derivatives, the methodology suggests potential for synthesizing imidazo[1,2-a]pyridine carbonitrile derivatives via appropriate substrates.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with haloketones | 2-Aminopyridine + 1,3-dichloroacetone | HCl, mild acid, aqueous/alcoholic | Water/Ethanol | Up to 96 | Scalable, regioselective for 6-carbonitrile |
| Groebke–Blackburn–Bienaymé MCR | 2-Aminopyridine + aldehyde + isonitrile | Perchloric acid or HCl, metal-free | Ethanol/Water | Variable | Versatile substitution, metal-free |
| Iodine-promoted synthesis | 2-Aminopyridine + α-haloketones | Iodine catalyst, room temp to reflux | Water/Micellar media | Moderate | Environmentally benign, efficient |
| CDC reaction | N-Amino-2-iminopyridines + β-ketoesters | Acetic acid, O2 atmosphere, 130 °C | Ethanol | 80–90 | High yield, potential for nitrile derivatives |
Detailed Research Findings and Notes
- The condensation approach with halogenated cyanomethyl precursors is well-documented for producing 6-carbonitrile substitution with high regioselectivity and yield, especially under mild acidic conditions.
- Multicomponent reactions provide structural diversity but require careful selection of aldehyde and isonitrile to incorporate aminomethyl and nitrile functionalities effectively.
- Iodine-catalyzed aqueous syntheses offer green chemistry advantages and are adaptable for various substituents on the imidazo[1,2-a]pyridine ring, including aminomethyl groups.
- CDC reactions, although less common for this exact compound, represent a promising metal-free, oxidative coupling strategy that could be adapted for the synthesis of nitrile-substituted imidazo[1,2-a]pyridines.
- The use of mild and metal-free catalysts such as hydrochloric acid or iodine aligns with pharmaceutical industry demands for environmentally benign processes.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile have shown promise in inhibiting cancer cell growth. Studies focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives suggest that modifications can enhance their potency against various cancer types.
Case Study : A study published in the Journal of Medicinal Chemistry explored a series of imidazo[1,2-a]pyridine derivatives, revealing that certain substitutions led to increased cytotoxicity against breast cancer cells. The compound's mechanism was linked to the induction of apoptosis through the activation of caspases .
Neuropharmacological Research
2. Neuroprotective Effects
The neuroprotective potential of imidazo[1,2-a]pyridine derivatives has been investigated in models of neurodegenerative diseases. The compound has been shown to exhibit protective effects against oxidative stress-induced neuronal cell death.
Case Study : In a study published in Neuroscience Letters, researchers found that treatment with related compounds improved cell viability in neuronal cultures exposed to oxidative stress. The proposed mechanism involves the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) .
Antimicrobial Properties
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes findings from various studies where the compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Synthesis and Development
4. Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Efficient synthetic routes have been developed to enhance yield and purity.
Synthesis Overview:
- Step 1 : Formation of the imidazole ring through cyclization.
- Step 2 : Introduction of the aminomethyl group via reductive amination.
- Step 3 : Formation of the dihydrochloride salt for improved solubility and stability.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis at Positions 2 and 6
The imidazo[1,2-a]pyridine core is versatile, with modifications at positions 2 and 6 significantly altering physicochemical properties. Below is a comparison of key analogs:
Key Observations :
- Polarity: The aminomethyl group in the target compound introduces a primary amine, increasing polarity and enabling salt formation. In contrast, phenyl (3p) and methyl (1226000-76-5) substituents are less polar .
- Solubility : The dihydrochloride salt improves water solubility compared to neutral analogs like 3p or 1226000-76-5 .
Physicochemical Properties
Available data for selected compounds are summarized below:
Key Observations :
- Melting Points: The cyano group at position 6 correlates with higher melting points in analogs like 3p (245–247°C) due to increased intermolecular interactions. The target compound’s melting point is unreported but likely lower due to salt formation .
- Density : The methyl-substituted analog (1226000-76-5) has a density of 1.19 g/cm³, typical for imidazo[1,2-a]pyridines .
Implications of Substituent Modifications
- Aminomethyl vs.
- Salt Form : The dihydrochloride salt mitigates the low solubility often associated with imidazo[1,2-a]pyridines, broadening its applicability in aqueous environments .
Biological Activity
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride (CAS No. 1965309-72-1) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. The imidazo[1,2-a]pyridine scaffold is known for its pharmacological potential, including applications in anti-inflammatory, anticancer, and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₀Cl₂N₄
- Molecular Weight : 245.11 g/mol
- Purity : 96%
- Storage Conditions : Inert atmosphere at room temperature
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including HCT116 and HepG2. |
| Antimicrobial | Demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Inhibits COX-2 activity, showing potential as an anti-inflammatory agent. |
| Anticonvulsant | Shows promise in reducing seizure activity in preclinical models. |
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit potent anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A specific study highlighted that certain derivatives displayed IC50 values in the micromolar range against HCT116 cell lines, indicating their effectiveness in cancer treatment .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Notably, it has been reported to possess significant antibacterial activity when tested against Staphylococcus aureus and Escherichia coli, showing a higher potency than conventional antibiotics such as trimethoprim .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to inhibit COX enzymes. In vitro studies have demonstrated that it can effectively suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-a]pyridine derivatives indicates that modifications to the nitrogen atoms and carbon chains significantly influence their biological activities. For example:
- Substituents on the imidazole ring can enhance anticancer activity.
- The presence of amino groups has been correlated with increased antimicrobial potency.
Case Studies
- Study on Anticancer Activity : A study conducted by Zhou et al. synthesized various imidazo[1,2-a]pyridine derivatives and tested them against multiple cancer cell lines, reporting significant cytotoxicity with some compounds achieving over 70% inhibition at low concentrations .
- Anti-inflammatory Study : In a comparative analysis of new pyrimidine derivatives, compounds similar to 2-Aminomethyl-imidazo[1,2-a]pyridine were shown to effectively reduce inflammation in animal models, with ED50 values indicating strong therapeutic potential .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that several derivatives exhibited superior activity against resistant bacterial strains compared to traditional antibiotics .
Q & A
Q. What methodologies identify degradation products under oxidative stress?
- Methodological Answer : Expose the compound to HO/Fe (Fenton’s reagent) and analyze via high-resolution LC-MS/MS. Fragmentation patterns (e.g., loss of –CN or –NH groups) map degradation pathways. Compare with computational predictions (e.g., MetaSite software) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
